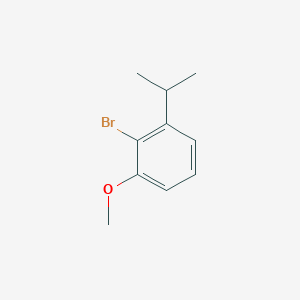

2-Bromo-1-isopropyl-3-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

2-bromo-1-methoxy-3-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13BrO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |

InChI Key |

GZGLXRLXHGNBKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC)Br |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural Elucidation: 2-Bromo-1-isopropyl-3-methoxybenzene

The following technical guide details the structural analysis and characterization of 2-Bromo-1-isopropyl-3-methoxybenzene . This document is designed for medicinal chemists and analytical scientists requiring a definitive protocol for distinguishing this sterically congested isomer from its regioisomers.

Executive Summary & Molecular Architecture

Target Molecule: this compound

Formula: C

Structural Connectivity

The molecule features a benzene core with three contiguous substituents:

-

C1: Isopropyl group (

)[1] -

C2: Bromine atom (

) -

C3: Methoxy group (

) -

C4, C5, C6: Aromatic protons (Contiguous spin system).

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to analysis. Direct bromination of 3-isopropylanisole typically yields the 4-bromo (para to methoxy) or 6-bromo (ortho to methoxy, para to isopropyl) isomers due to steric hindrance at the C2 position.

-

Synthesis Route: Accessing the 2-bromo isomer generally requires Directed Ortho Metalation (DoM) .

-

Protocol: Treatment of 3-isopropylanisole with

-BuLi coordinates lithium to the methoxy oxygen, directing deprotonation to the C2 position (between substituents). Subsequent quenching with a bromine source (e.g.,

-

-

Critical Impurity: The primary impurity is often the 4-bromo regioisomer , formed via electrophilic aromatic substitution (EAS) mechanisms if the lithiation is not strictly regiocontrolled.

Analytical Triangulation: The Validation Protocol

To certify the structure as this compound, you must triangulate data from Mass Spectrometry,

A. Mass Spectrometry (MS)

-

Isotopic Signature: The presence of a single bromine atom is confirmed by the characteristic 1:1 doublet intensity ratio for the molecular ion peaks

and -

Fragmentation:

-

Loss of Methyl (

): m/z 213/215. -

Loss of Isopropyl (

): m/z 185/187.[1] -

Loss of Methoxy/CO: Characteristic of anisole derivatives.

-

B. H NMR Spectroscopy (The Definitive Test)

The aromatic region (6.5 – 7.5 ppm) provides the "smoking gun" for the 1,2,3-substitution pattern.

| Proton | Multiplicity | Coupling ( | Structural Logic |

| H4 | Doublet (d) | ~8.0 Hz | Ortho to H5, Meta to H6. Adjacent to Methoxy.[2][3][4][5][6][7] |

| H5 | Triplet (t) | ~8.0 Hz | Flanked by H4 and H6. The critical diagnostic signal . |

| H6 | Doublet (d) | ~8.0 Hz | Ortho to H5, Meta to H4. Adjacent to Isopropyl.[6][8][9][10][11][12] |

The "Contiguous Proton" Rule:

-

Target (2-Br): Three adjacent protons (H4, H5, H6) create a Doublet – Triplet – Doublet pattern.

-

Isomer (4-Br): Two adjacent protons (H5, H6) and one isolated proton (H2). Pattern: Doublet – Doublet – Singlet .

-

Isomer (6-Br): Two adjacent protons (H4, H5) and one isolated proton (H2). Pattern: Doublet – Doublet – Singlet .

Note: If your aromatic region shows a singlet (or a meta-coupled doublet,

), you have synthesized the wrong isomer.

C. C NMR & DEPT

-

C2 (C-Br): Upfield shift relative to C-H carbons (approx. 110-115 ppm) due to the heavy atom effect, but distinct from C-H.

-

C3 (C-OMe): Deshielded (approx. 155-160 ppm).

-

C1 (C-iPr): Deshielded (approx. 135-145 ppm).

D. 2D NMR: NOESY/ROESY (Spatial Confirmation)

Due to steric crowding, the isopropyl methine proton and the methoxy protons will show specific Through-Space correlations.

-

Irradiate Methoxy (

): Should show NOE to H4 (aromatic) only. If it shows NOE to an isolated aromatic singlet, you likely have the 4-bromo isomer (where H2 is between OMe and iPr). -

Irradiate Isopropyl Methine (CH): Should show NOE to H6 (aromatic) and the isopropyl methyls.

Visual Analysis Workflows

Figure 1: Structural Decision Tree (NMR)

This logic flow ensures rigorous rejection of incorrect regioisomers.

Caption: Logic flow for distinguishing the target 1,2,3-trisubstituted benzene from common 1,2,4-isomers.

Figure 2: NOE Correlation Network

Visualizing the spatial proximity required to confirm the regiochemistry.

Caption: NOESY correlation map. Green arrows indicate diagnostic through-space interactions.

Experimental Protocol Summary

To replicate the analysis:

-

Sample Prep: Dissolve ~10 mg of the purified oil/solid in 0.6 mL

. -

Acquisition:

-

Run standard

(16 scans) to verify purity and integration. -

Run

COSY to confirm the H4-H5-H6 spin system connectivity. -

Run

HSQC to assign carbons to protons. -

Crucial: Run 1D-NOESY targeting the methoxy peak (approx 3.8 ppm). If NOE is observed to a doublet (H4), the assignment is supported. If NOE is observed to a singlet, the structure is incorrect.

-

References

-

Smith, K., & Jones, D. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.

-

PubChem Compound Summary. (n.d.). 4-Bromo-3-isopropylanisole (Isomer Comparison). National Center for Biotechnology Information.

-

Beilstein Journals. (2019). Supplementary Information: NMR Characterization of Polysubstituted Benzenes. Beilstein-Institut.

-

Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Coupling Constants in Aromatic Systems. University of Wisconsin-Madison.

Sources

- 1. 1-BROMO-2,4,6-TRIISOPROPYLBENZENE(21524-34-5) 1H NMR [m.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Bromo-1-methoxy-3-propylbenzene | C10H13BrO | CID 139888499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. 2-Bromo-1-ethenyl-3-methoxybenzene | C9H9BrO | CID 97890133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-isopropylanisole | C10H13BrO | CID 11746406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]

- 8. PubChemLite - 4-bromo-1-isopropyl-2-methoxybenzene (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 10. 2-Bromo-4-isopropylaniline [webbook.nist.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

Physicochemical properties of 2-Bromo-1-isopropyl-3-methoxybenzene

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-isopropyl-3-methoxybenzene

Introduction: A Strategic Building Block in Modern Chemistry

In the landscape of drug discovery and complex molecule synthesis, the strategic selection of starting materials and intermediates is paramount. This compound is a substituted aromatic compound whose unique arrangement of functional groups—a bromine atom, an isopropyl group, and a methoxy group—offers a versatile platform for synthetic chemists. The interplay of the electronic and steric effects of these substituents allows for a high degree of control in synthetic design, making it a valuable building block.

A comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application. These properties govern the compound's behavior in both reaction vessels and biological systems, influencing everything from reaction kinetics and solubility to membrane permeability and metabolic stability.[1][2] This guide provides an in-depth analysis of the core physicochemical attributes of this compound, offering both predicted data and detailed, field-proven experimental protocols for their validation. The methodologies described herein are presented with a focus on causality, explaining not just the steps, but the scientific reasoning that underpins them, ensuring a self-validating and trustworthy approach for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

The foundational properties of a molecule are dictated by its structure. The arrangement of atoms and functional groups in this compound gives rise to its distinct chemical personality.

Table 1: Core Compound Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)OC)Br |

| InChI | InChI=1S/C10H13BrO/c1-7(2)9-6-4-5-8(12-3)10(9)11/h4-7H,1-3H3 |

| InChIKey | ADTXKPZLALORFX-UHFFFAOYSA-N[3] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; // Substituents Br [label="Br", pos="2.6,1.5!"]; O [label="O", pos="-2.6,1.5!"]; C_methoxy [label="CH₃", pos="-3.9,1.5!"]; C_iso_main [label="C", pos="-2.6,-1.5!"]; C_iso1 [label="CH₃", pos="-3.9,-0.75!"]; C_iso2 [label="CH₃", pos="-3.9,-2.25!"]; H_iso [label="H", pos="-2.0,-2.2!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- Br [label=""]; C2 -- O; O -- C_methoxy; C3 -- C_iso_main; C_iso_main -- C_iso1; C_iso_main -- C_iso2; C_iso_main -- H_iso; // Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="0,0!"]; p2 [pos="0.5,0!"]; p3 [pos="-0.5,0!"]; p4 [pos="0,0.5!"]; p5 [pos="0,-0.5!"];

}

Caption: 2D Structure of this compound.

The structure reveals a sterically hindered aromatic ring. The bulky isopropyl group and the adjacent bromine atom flank the methoxy group, influencing the molecule's conformation and its ability to interact with other molecules or surfaces. These features are key predictors of its behavior in both synthetic reactions and biological assays.

Predicted Physicochemical Profile for Drug Discovery

In early-stage drug discovery, computational models are employed to predict key physicochemical properties, allowing for the rapid screening and prioritization of candidates before committing to costly synthesis and experimentation.[4] These parameters provide a "drug-likeness" profile, guiding medicinal chemists toward molecules with a higher probability of success.[2][5]

Table 2: Computationally Predicted Physicochemical Properties

| Parameter | Predicted Value | Significance in Drug Development |

| cLogP (Octanol-Water Partition Coefficient) | 3.8 - 3.9 | Measures lipophilicity. This value suggests good membrane permeability but potentially poor aqueous solubility. It falls within the acceptable range for many orally available drugs.[3][4][6] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | Estimates the surface area of polar atoms. A low TPSA like this is strongly correlated with good cell permeability, including crossing the blood-brain barrier.[6] |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, which generally enhances membrane permeability.[6] |

| Hydrogen Bond Acceptors | 1 (the methoxy oxygen) | The single H-bond acceptor provides a minimal degree of polarity.[6] |

| Rotatable Bonds | 3 | Indicates a moderate degree of conformational flexibility, which can be important for binding to a target protein.[6] |

This profile suggests a lipophilic molecule with excellent potential for membrane permeation but one that may present challenges related to aqueous solubility and formulation. Such insights are critical for designing effective drug delivery systems and anticipating potential ADME (Absorption, Distribution, Metabolism, and Excretion) issues.[7]

Experimental Protocols for Property Determination

While predictions are invaluable for screening, experimental validation is non-negotiable for lead optimization and regulatory submission. The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties.

Lipophilicity: Quantifying the Balance Between Fat and Water

Lipophilicity is arguably one of the most important physicochemical properties, as it dictates how a drug partitions between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes.[1][4] It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH).

Causality and Expertise: The shake-flask method is the universally accepted gold standard for logP determination because it is a direct measurement of the partitioning equilibrium.[8] Its selection is warranted when the highest accuracy is required for a lead candidate, despite being low-throughput. The protocol requires precise control over experimental parameters to ensure reproducibility.[8]

Step-by-Step Protocol:

-

Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer (e.g., 2 mL of each).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). The system must be allowed to settle completely or be centrifuged to ensure clean phase separation.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Caption: Workflow for the Shake-Flask Method (SFM).

Causality and Expertise: For screening larger sets of compounds or when sample is limited, RP-HPLC offers a rapid and reliable indirect method.[8][9] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity. We measure the retention factor (k') and relate it to known logP values of a standard set of compounds.

Step-by-Step Protocol:

-

System Setup: Use a C18 reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Isocratic elution is crucial for this measurement.

-

Calibration: Prepare a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the test compound.

-

Standard Analysis: Inject each standard individually and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate k': For each standard, calculate the retention factor k' using the formula: k' = (tᵣ - t₀) / t₀

-

Generate Calibration Curve: Plot the known logP values of the standards (y-axis) against their calculated log k' values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).[10]

-

Test Compound Analysis: Inject this compound under the identical chromatographic conditions and determine its retention time and calculate its log k'.

-

Determine logP: Use the calibration curve equation to calculate the logP of the test compound from its measured log k'.

Caption: Workflow for RP-HPLC based logP determination.

Aqueous Solubility: A Prerequisite for Bioavailability

A compound must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation difficulties.[1]

Causality and Expertise: This method determines the thermodynamic or "true" solubility of a compound, representing the saturated concentration in a specific medium at equilibrium. It is the definitive method for solubility assessment. The choice of a physiologically relevant buffer (PBS, pH 7.4) is critical for predicting in vivo behavior.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess of solid this compound to a vial containing the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a calibration curve using known concentrations of the compound. Dilute the filtered supernatant and quantify the concentration using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Result Reporting: The determined concentration is the equilibrium solubility of the compound, typically reported in µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Assay.

Spectral Properties for Structural Elucidation

Spectroscopic data provides the definitive fingerprint of a molecule, confirming its identity, structure, and purity.

Table 3: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | - Isopropyl group: A septet for the CH proton and a doublet for the two CH₃ groups. - Methoxy group: A singlet around 3.8-4.0 ppm. - Aromatic protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns determined by their coupling to each other. |

| ¹³C NMR | - Aromatic carbons: Six distinct signals, with the carbon attached to the bromine (C-Br) being significantly shielded. - Aliphatic carbons: Signals for the isopropyl (CH and CH₃) and methoxy (OCH₃) carbons. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

| IR Spectroscopy | - ~2850-3000 cm⁻¹: C-H stretching from aliphatic (isopropyl) and aromatic groups. - ~1450-1600 cm⁻¹: C=C stretching from the aromatic ring. - ~1050-1250 cm⁻¹: C-O stretching from the ether (methoxy) group. - ~500-600 cm⁻¹: C-Br stretching. |

Safety and Handling

Based on data for structurally similar bromo-aromatic compounds, appropriate safety precautions are necessary.

-

Hazard Statements: Likely to cause skin and serious eye irritation. May cause respiratory irritation.[11]

-

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling.[11][12] Wear protective gloves, clothing, eye, and face protection.[11][13] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11][13] If on skin, wash with plenty of soap and water.[11][13] If irritation persists, seek medical attention.[11]

-

Conclusion: An Empowered Approach to Synthesis and Discovery

This guide has detailed the essential physicochemical properties of this compound, transitioning from high-throughput computational predictions to rigorous, gold-standard experimental protocols. The data collectively portrays a lipophilic, membrane-permeable molecule that may require formulation strategies to overcome limited aqueous solubility. By providing not just the data but the causal logic behind the experimental methodologies, this document equips researchers and drug developers with the necessary tools and understanding to leverage this versatile building block effectively. A thorough grasp of these foundational properties is indispensable for navigating the complexities of modern chemical synthesis and accelerating the journey from a promising molecule to a successful application.[7]

References

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. [Link]

-

Ciura, K., Dziomba, S., & Nowak, P. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

-

Sharma, P., & Kumar, V. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

-

Gimisis, T., & Melagraki, G. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

Shultz, M. D. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

Komsta, Ł. (n.d.). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Sharma, N., & Singh, S. (2024, July 8). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery. [Link]

-

2-Bromo-1-methoxy-3-propylbenzene. PubChem. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. [Link]

-

2-Bromo-1-ethyl-3-methoxybenzene. PubChem. [Link]

-

Supplementary Information. Beilstein Journals. [Link]

-

SAFETY DATA SHEET - 1-Bromo-3-isopropylbenzene. Acros Organics. [Link]

-

Safety Data Sheet - 3M K-520 Primer. 3M. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

1-(3-Bromopropyl)-2-methoxybenzene. PubChem. [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-methoxy-3-propylbenzene | C10H13BrO | CID 139888499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. scispace.com [scispace.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Solubility Profile of 2-Bromo-1-isopropyl-3-methoxybenzene in Organic Solvents: A Methodical Approach for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. 2-Bromo-1-isopropyl-3-methoxybenzene represents a class of substituted aromatic compounds with significant potential as a scaffold in medicinal chemistry. Understanding its behavior in various organic solvents is paramount for its purification, reaction optimization, and formulation into viable drug products. This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to offer a predictive analysis based on molecular structure, a detailed, self-validating experimental protocol for quantitative solubility determination, and a guide to interpreting the resulting data.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of success. Poor solubility can lead to challenging formulation development, low and variable bioavailability, and ultimately, the failure of a promising drug candidate. For a molecule like this compound, which possesses a distinct combination of functional groups, a thorough understanding of its solubility profile is essential for chemists and formulation scientists. This document serves as a technical guide for elucidating this profile, providing both theoretical predictions and practical, step-by-step methodologies for its empirical determination.

Physicochemical Profile and Predicted Solubility

The molecular structure of this compound dictates its interaction with different solvent environments. The principle of "like dissolves like" serves as a valuable guide for initial predictions[1].

-

Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents.

-

Isopropyl Group: This bulky alkyl group significantly increases the nonpolar character and hydrophobicity of the molecule[2].

-

Bromo Group: The bromine atom adds to the molecular weight and polarizability, contributing to van der Waals interactions.

-

Methoxy Group: The ether linkage introduces a degree of polarity and the potential for hydrogen bond acceptance, though this effect is often overshadowed by the larger nonpolar regions of the molecule[3].

Based on these features, we can predict the solubility behavior in various classes of organic solvents. Structurally similar bromoanisole derivatives are generally reported to be soluble in common organic solvents like ethers and alcohols while having limited to no solubility in water[4][5][6].

Predicted Solubility Summary

The following table provides a qualitative prediction of solubility for this compound in a range of common laboratory solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | n-Hexane | Medium to High | The isopropyl group and benzene ring favor dispersion forces with nonpolar solvents. |

| Aromatic | Toluene | High | The aromatic ring of the solute will have strong π-stacking interactions with the aromatic solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | These solvents possess a dipole moment that can interact with the methoxy group, while their organic character accommodates the nonpolar parts of the molecule. Data from analogous compounds show high solubility in acetone and ethyl acetate[7]. |

| Polar Aprotic | Acetonitrile | Medium to High | Acetonitrile is a polar solvent that can engage in dipole-dipole interactions. Analogous compounds show good solubility[7]. |

| Polar Protic | Ethanol, Methanol | Medium | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the methoxy group's oxygen. However, the large nonpolar structure of the solute may limit miscibility compared to smaller, more polar solutes. |

| Highly Polar | Water | Very Low | The molecule's predominantly nonpolar and hydrophobic nature makes it poorly soluble in water, a highly polar, hydrogen-bonding solvent[4][5][6][8]. |

The logical relationship between the compound's structure and its predicted solubility is visualized below.

Experimental Protocol: Quantitative Equilibrium Solubility Determination

To move from prediction to precise quantification, the equilibrium solubility method is the gold standard. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Materials and Reagents

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Calibrated positive displacement pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the test compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to create a calibration curve. A typical concentration range might be 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Add an excess amount of this compound to a series of vials[9]. For a 1 mL solvent volume, approximately 10-20 mg of the solid compound is typically sufficient to ensure an excess remains after equilibrium. This excess is crucial for ensuring the solution becomes saturated[9].

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the vials containing the compound.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures at a consistent speed for 24 to 48 hours. This extended period is critical to ensure that the dissolution process reaches a true thermodynamic equilibrium[9]. A preliminary time-point study (e.g., sampling at 12, 24, 36, and 48 hours) can be conducted to empirically determine the point at which the concentration no longer increases, thus validating the chosen equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle. For solvents where sedimentation is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid material at the bottom of the vial.

-

Filtration and Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the previously prepared calibration curve. The dilution factor must be precisely recorded.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

Solubility Calculation: Calculate the solubility (S) of the compound in the original solvent using the following formula:

S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

The workflow for this experimental procedure is outlined in the diagram below.

Data Interpretation and Application

The quantitative data obtained from this protocol will provide a clear solubility profile of this compound. This data is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for reaction media and crystallization-based purification to maximize yield and purity.

-

Formulation Science: Identifying suitable solvent systems for creating stable liquid formulations or for use in spray drying and other advanced formulation techniques.

-

Preclinical Studies: Choosing appropriate vehicles for in vitro and in vivo testing to ensure complete dissolution and accurate dosing.

The results should be compiled into a clear, concise table for easy comparison, allowing researchers to make informed decisions based on reliable, internally generated data.

Conclusion

While specific public data on the solubility of this compound is scarce, a robust solubility profile can be readily established. By combining a predictive analysis based on molecular structure with a rigorous, well-controlled experimental protocol, researchers can generate the critical data needed for effective drug development. The methodology described herein provides a reliable framework for obtaining quantitative solubility data, empowering scientists to optimize processes, design effective formulations, and advance their research with confidence.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- CymitQuimica. (n.d.). CAS 578-57-4: 2-Bromoanisole.

- Grokipedia. (n.d.). 4-Bromoanisole.

- PubChem. (n.d.). 2-Bromo-1-methoxy-3-propylbenzene.

- Solubility of Things. (n.d.). 4-Bromoanisole.

- ResearchGate. (2025). Solid–Liquid Equilibrium Solubility and Thermodynamic Properties of 2,4,6-Trinitro-3-Bromoanisole in Different Pure Solvents.

- LookChem. (n.d.). m-BROMOANISOLE.

- PubChem. (n.d.). 2-Bromo-1-ethyl-3-methoxybenzene.

- Benchchem. (n.d.). solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene in common lab solvents.

- CymitQuimica. (n.d.). CAS 5433-01-2: 1-Bromo-3-isopropylbenzene.

- NIST. (n.d.). Benzene, 1-bromo-3-methoxy-.

- Benchchem. (n.d.). The Strategic Role of 2-Bromo-1-isopropyl-4-nitrobenzene in Complex Molecule Synthesis.

- ChemicalBook. (2025). 2-BROMO-1-ISOPROPYL-4-NITROBENZENE.

- PubChemLite. (n.d.). 4-bromo-1-isopropyl-2-methoxybenzene (C10H13BrO).

- ChemBK. (2024). 1-Bromo-3-methoxybenzene.

Sources

- 1. chem.ws [chem.ws]

- 2. CAS 5433-01-2: 1-Bromo-3-isopropylbenzene | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 578-57-4: 2-Bromoanisole | CymitQuimica [cymitquimica.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. manavchem.com [manavchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Steric Hindrance in Molecular Design

An In-Depth Technical Guide to the Steric Hindrance Effects in 2-Bromo-1-isopropyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular architecture, particularly in the design of pharmacologically active compounds, the spatial arrangement of atoms and functional groups is paramount. Steric hindrance, the effect on chemical reactions and molecular conformations due to the spatial bulk of substituents, is a critical parameter that medicinal chemists and synthetic chemists must master. It governs not only the feasibility and outcome of chemical reactions but also the ability of a molecule to interact with its biological target. This guide delves into the multifaceted steric effects in a specific, highly substituted aromatic compound: this compound. Through a detailed analysis of this molecule, we will explore how the interplay of bulky substituents in close proximity dictates its conformation, reactivity, and spectroscopic properties. Understanding these principles is essential for the rational design of novel therapeutics and functional materials.

Conformational Analysis: A Molecule Under Strain

The substitution pattern of this compound, with three adjacent substituents on the benzene ring, creates significant steric strain. The bulky isopropyl group and the bromo atom flank the methoxy group, leading to a complex conformational landscape.

The "Buttressing Effect" and Anisole Planarity

In simple anisole, the methoxy group has a slight preference for a planar conformation with the methyl group in the plane of the benzene ring, allowing for maximal resonance stabilization through the delocalization of the oxygen's lone pair electrons into the aromatic π-system.[1] However, in 2,6-disubstituted anisoles, the presence of ortho substituents can force the methoxy group out of the plane of the ring, a phenomenon known as steric inhibition of resonance.[2] In the case of this compound, the large isopropyl group at the 2-position and the bromo atom at the 3-position (which is ortho to the methoxy group on the other side) create a "buttressing effect," where the substituents effectively push against each other. This steric clash is expected to cause a significant deviation of the C-O-C bond of the methoxy group from the plane of the benzene ring.

The consequence of this non-planarity is a reduction in the resonance interaction between the methoxy group's oxygen and the aromatic ring. This has profound implications for the electron density of the ring and, consequently, its reactivity.

Rotational Barriers and Conformational Isomers

The rotation around the aryl-C to OMe bond in ortho-substituted anisoles is a dynamic process that can be studied by techniques like variable temperature NMR spectroscopy.[3][4] For this compound, the steric hindrance from the adjacent isopropyl and bromo groups is expected to create a significant energy barrier to this rotation. At low temperatures, it might be possible to observe distinct rotational isomers (atropisomers), although the barrier may not be high enough for stable isolation at room temperature.[3]

Caption: Steric crowding in this compound.

Impact on Chemical Reactivity

The steric and electronic environment of this compound dictates its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents on the benzene ring are crucial in determining the outcome of electrophilic aromatic substitution reactions.[5][6]

-

Methoxy group (-OCH₃): A strongly activating, ortho-, para-director due to its electron-donating resonance effect.[1][7]

-

Isopropyl group (-CH(CH₃)₂): An activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects.[5][8]

-

Bromo group (-Br): A deactivating, ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect.[9]

The positions on the ring available for substitution are C4, C5, and C6.

-

C6: This position is ortho to the activating methoxy group and para to the activating isopropyl group, making it electronically favored. However, it is also flanked by the bulky isopropyl group, leading to significant steric hindrance.[6][9]

-

C4: This position is para to the methoxy group and ortho to the bromo group. It is electronically activated by the methoxy group.

-

C5: This position is meta to the methoxy and isopropyl groups and ortho to the bromo group. It is the least electronically activated position.

Predicted Outcome:

Due to the severe steric hindrance at the C6 position imposed by the isopropyl group, electrophilic attack at this position is highly unlikely.[6] Therefore, substitution is most likely to occur at the C4 position , which is electronically activated by the para-methoxy group and less sterically hindered than the C6 position.

Caption: Analysis of electrophilic aromatic substitution sites.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). The target molecule, this compound, lacks strong electron-withdrawing groups. The methoxy and isopropyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, this molecule is expected to be unreactive.[10]

However, reactions proceeding through a benzyne intermediate are possible under very strong basic conditions (e.g., NaNH₂). The formation of a benzyne would likely involve the elimination of HBr. The steric bulk of the isopropyl group could influence the regioselectivity of the subsequent nucleophilic addition to the benzyne.

Spectroscopic Signatures

¹H NMR Spectroscopy

-

Aromatic Protons: The three aromatic protons will appear as distinct signals, likely in the range of δ 6.5-7.5 ppm. The proton at C6 will be a doublet, the one at C4 a doublet, and the one at C5 a triplet (or doublet of doublets). The steric compression might cause some of these signals to be shifted downfield.

-

Isopropyl Group: The methine proton (-CH) will appear as a septet around δ 3.0-3.5 ppm, and the six equivalent methyl protons (-CH₃) will appear as a doublet around δ 1.2-1.4 ppm.

-

Methoxy Group: The three methyl protons (-OCH₃) will appear as a singlet, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The steric hindrance can cause deviations from the expected additive chemical shifts for the aromatic carbons. The carbon atom bearing the isopropyl group (C2) and the carbon atom bearing the methoxy group (C1) are expected to show significant shifts due to steric compression. The out-of-plane twisting of the methoxy group will reduce its electron-donating resonance effect, which will also influence the chemical shifts of the ortho and para carbons.

| Predicted ¹H and ¹³C NMR Data |

| ¹H NMR |

| Chemical Shift (ppm) |

| ~7.3 |

| ~7.0 |

| ~6.8 |

| ~3.9 |

| ~3.2 |

| ~1.3 |

| ¹³C NMR |

| Chemical Shift (ppm) |

| ~155-160 |

| ~135-140 |

| ~110-130 |

| ~110-115 |

| ~55-60 |

| ~25-30 |

| ~20-25 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Synthetic Considerations

A plausible synthetic route to this compound would involve the electrophilic bromination of 1-isopropyl-3-methoxybenzene.

Caption: Proposed synthetic workflow.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on standard organic chemistry procedures. It should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: To a solution of 1-isopropyl-3-methoxybenzene (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or N,N-dimethylformamide) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The seemingly simple molecule, this compound, serves as an excellent case study for understanding the profound impact of steric hindrance on the conformation and reactivity of substituted aromatic compounds. The steric clash between the adjacent bromo, isopropyl, and methoxy groups leads to a distorted geometry, with the methoxy group likely forced out of the plane of the benzene ring. This not only influences the molecule's electronic properties by inhibiting resonance but also dictates the regiochemical outcome of chemical reactions, particularly electrophilic aromatic substitution. For drug development professionals and synthetic chemists, a thorough appreciation of these steric effects is not merely academic; it is a prerequisite for the successful design and synthesis of complex molecular targets with desired biological activities and chemical properties.

References

-

Yamamoto, T., Chen, P.-Y., Lin, G., Błoch-Mechkour, A., Jacobsen, N. E., Bally, T., & Glass, R. S. (2012). Synthesis and rotation barriers in 2, 6-Di-(o-anisyl) anisole. Journal of Physical Organic Chemistry, 25(10), 878-882. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Patsnap. (2026, February 14). Isopropyl Group: Impact on Flavor Retention. Patsnap Eureka. [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-241. [Link]

-

Majid, R. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr. [Link]

-

Schuster, I. I., Parvez, M., & Freyer, A. J. (1989). Enhancement of the resonance interaction of out-of-plane methoxy groups by ortho-substituents in crowded anisoles. The Journal of Organic Chemistry, 54(22), 5345-5351. [Link]

-

Baliah, V., & Theymoli, B. (1988). Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(4), 287-292. [Link]

-

Patsnap. (2026, February 14). Isopropyl Effects on Pharmaceutical Compound Stability. Patsnap Eureka. [Link]

-

Mishra, S., et al. (2021). Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes. Journal of the American Chemical Society, 143(39), 16048-16055. [Link]

-

ResearchGate. (n.d.). Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n -Hexane. [Link]

-

Scribd. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

King, S. (n.d.). Chapter 18 Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

ChemRxiv. (n.d.). Computational Study of the Effect of π-Congestion on the Singlet Biradical Character and Stacked Antiaromaticity in Acene Dimers. [Link]

-

YouTube. (2023, April 8). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. [Link]

-

Science. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Orientation. [Link]

-

International Journal of Scientific Development and Research. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. [Link]

-

ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

-

Royal Society of Chemistry. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]

-

ResearchGate. (2022, October 7). Steric Hindrance Governs the Photoinduced Structural Planarization of Cycloparaphenylene Materials. [Link]

-

YouTube. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

ResearchGate. (n.d.). Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system. [Link]

-

Sonar. (n.d.). Synthesis and rotation barriers in 2, 6-Di-(o-anisyl) anisole. [Link]

-

Semantic Scholar. (2013, December 1). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]

-

National Center for Biotechnology Information. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

-

PubChem. (n.d.). 2-Bromo-1-methoxy-3-propylbenzene. [Link]

-

National Center for Biotechnology Information. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. (2026, January 1). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]

-

PubMed. (2014, February 15). Formation of isostructural solid solutions in 2,6-disubstituted N-phenylformamides and N-phenylthioamides. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene. [Link]

-

Spectral Database for Organic Compounds. (2015, January 6). 1H NMR SDBS-HR2014-02969NS. [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. [Link]

-

MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

Sci-Hub. (n.d.). Formation of isostructural solid solutions in 2,6-disubstitutedN-phenylformamides andN-phenylthioamides. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS. [Link]

-

PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. sonar.rero.ch [sonar.rero.ch]

- 4. Synthesis and rotation barriers in 2, 6-Di-(o-anisyl) anisole | FOLIA - Fribourg Open Library and Archive [sonar.ch]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Effect of Substituents on Orientation | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. Isopropyl Group: Impact on Flavor Retention [eureka.patsnap.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Steric-Electronic Interplay in Trisubstituted Arenes: The 2-Bromo-1-isopropyl-3-methoxybenzene Case Study

Topic: Electronic Properties of the 2-Bromo-1-isopropyl-3-methoxybenzene Ring System Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

The this compound scaffold represents a distinct class of "crowded" aryl halides where the reactivity is governed not merely by inductive effects but by the Steric Inhibition of Resonance (SIR) . Unlike typical aryl bromides used in cross-coupling, this 1,2,3-trisubstituted system features a central halogen "sandwiched" between a bulky isopropyl group and a coordinating methoxy group. This configuration creates a unique electronic pocket: the methoxy group’s ability to donate electron density is mechanically throttled by the adjacent bromine, while the isopropyl group imposes a significant steric barrier to nucleophilic attack. This guide analyzes these properties to optimize its use as a scaffold in drug discovery, specifically for constructing axially chiral biaryls and sterically demanding metallo-enzyme inhibitors.

Structural & Electronic Landscape

The Orthogonal Electronic Vector

The reactivity of this molecule is defined by the competition between electronic activation and steric deactivation.

-

The Methoxy Group (C3): typically a strong Electron Donating Group (EDG) via resonance (

). However, in this congener, the bulky bromine at C2 forces the methoxy group to twist out of the aromatic plane. This decouples the p-orbital overlap , significantly reducing the -

The Isopropyl Group (C1): Acts as a weak activator via hyperconjugation and induction (

). Its primary role here is steric shielding . It blocks the "western" hemisphere of the bromine atom, forcing incoming catalysts (e.g., Pd(0)) to approach from a narrow trajectory. -

The Bromine Atom (C2): The focal point. It is electronically enriched by the ortho-methoxy (to the extent resonance allows) but sterically buttressed. This makes the C–Br bond weaker (longer) due to ground-state destabilization (steric strain) but harder to access kinetically.

Computed Electronic Distribution (Conceptual)

In a standard Hammett analysis, one would expect the C2 position to be electron-rich. However, due to SIR, the ring is more electron-deficient than predicted.

-

HOMO Location: Localized primarily on the aromatic ring and the methoxy oxygen lone pairs.

-

LUMO Location: Concentrated on the C–Br

antibonding orbital, making it susceptible to oxidative addition if the steric barrier can be breached.

Visualization: Electronic & Steric Force Map

The following diagram illustrates the opposing forces governing the stability and reactivity of the scaffold.

Figure 1: Vector map showing the "Sandwich Effect" where the central Bromine is electronically activated but sterically shielded by flanking groups.

Synthetic Accessibility & Regioselectivity

Direct bromination of 3-isopropyl-1-methoxybenzene (3-isopropylanisole) is not recommended for accessing this specific isomer. Electrophilic Aromatic Substitution (EAS) is governed by sterics; the bulky isopropyl group will direct the incoming bromine to the para position (C6) or the ortho position away from the isopropyl (C4), avoiding the crowded C2 slot.

Recommended Route: Directed Ortho Metalation (DoM)

To force the bromine into the crowded C2 position, one must utilize the coordinating ability of the methoxy group.

-

Substrate: 3-Isopropyl-1-methoxybenzene.

-

Reagent: n-Butyllithium (n-BuLi) with TMEDA (Tetramethylethylenediamine).

-

Mechanism: The lithium coordinates to the methoxy oxygen, directing deprotonation to the ortho position. While C2 is sterically hindered, the "Coordination Induced Proximity Effect" (CIPE) can overcome the steric barrier of the isopropyl group if the temperature is strictly controlled (-78°C).

-

Quench: Electrophilic bromine source (e.g., 1,2-Dibromo-1,1,2,2-tetrafluoroethane or NBS).

Note: If DoM yields a mixture of C2 and C4 isomers, a blocking group strategy (e.g., silylation of C4) may be required.

Experimental Characterization Protocols

NMR Diagnostic Fingerprint

The 1,2,3-substitution pattern creates a distinct symmetry in the aromatic region.

| Nucleus | Feature | Predicted Shift / Characteristic | Mechanism |

| 1H NMR | Aromatic Region | The three remaining protons (H4, H5, H6) form an ABC or ABX system depending on field strength. | |

| 1H NMR | Methoxy | Slightly downfield shifted compared to anisole due to the ortho-bromo inductive effect. | |

| 1H NMR | Isopropyl Methine | Rotationally restricted; broadening may occur at low temperatures. | |

| 13C NMR | C-Br (C2) | Upfield shift relative to benzene due to mesomeric donation from OMe, despite the Br attachment. |

Protocol: High-Efficiency Suzuki-Miyaura Coupling

Objective: Couple the sterically hindered this compound with a boronic acid. Standard conditions (Pd(PPh3)4) will likely fail due to the inability of the catalyst to undergo oxidative addition at the crowded C2-Br bond.

Reagents:

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . (These bulky, electron-rich ligands facilitate oxidative addition in hindered systems).

-

Base: K₃PO₄ (3.0 equiv, anhydrous).

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)₂, SPhos (4 mol%), and K₃PO₄. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Toluene/Water through the septum.

-

Activation: Heat the block to 100°C for 12–24 hours. Note: The high temperature is necessary to overcome the activation energy barrier caused by the isopropyl steric bulk.

-

Workup: Cool, dilute with EtOAc, wash with brine, and dry over MgSO₄.

-

Purification: Flash chromatography. The product is often a twisted biaryl (atropisomer).

Applications in Drug Discovery

Atropisomerism & Axial Chirality

When coupled to another ortho-substituted ring, this scaffold forms a biaryl axis with restricted rotation.

-

Relevance: The isopropyl group serves as a "locking mechanism." If the rotational barrier (

) exceeds 30 kcal/mol, the atropisomers can be separated and used as single-enantiomer drugs, highly valued for their specificity in protein binding pockets (e.g., kinase inhibitors).

Metabolic Stability

The "sandwiching" of the C2 position and the bulk of the isopropyl group protects the metabolic "soft spots" of the ring.

-

P450 Blocking: The isopropyl group sterically hinders Cytochrome P450 oxidation at the benzylic position.

-

Ether Stability: The ortho-bromo substituent reduces the electron density on the methoxy oxygen, lowering the rate of O-demethylation.

Visualization: Reactivity Workflow

Figure 2: Workflow demonstrating the necessity of specialized ligands to overcome the steric barrier during cross-coupling.

References

-

Steric Inhibition of Resonance in 2,6-Disubstituted Systems

- Glaser, R., et al. "Steric Effects in the Spectroscopy of 2,6-Disubstituted Anisoles." Journal of Organic Chemistry.

-

Buchwald-Hartwig / Suzuki Coupling of Hindered Substrates

- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides." Accounts of Chemical Research.

-

Directed Ortho Metalation (DoM)

- Snieckus, V. "Directed Ortho Metalation.

-

Hammett Substituent Constants & Electronic Effects

- Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Methodological & Application

Application Note: Synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene

This Application Note details the synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene (also known as 2-bromo-3-isopropylanisole ).

The 1,2,3-trisubstituted benzene pattern, particularly with a halogen positioned between two substituents, presents a significant regiochemical challenge. Standard Electrophilic Aromatic Substitution (EAS) on 3-isopropylanisole typically yields the 4- or 6-bromo isomer due to steric hindrance at the 2-position.

To overcome this, this protocol utilizes a Directed Ortho Metalation (DoM) strategy starting from 3-methoxybenzoic acid . This route leverages the synergistic directing effects of the carboxylate and methoxy groups to exclusively install the bromine at the crowded 2-position, followed by functional group interconversion to the isopropyl group.

Abstract

This guide provides a validated, four-step protocol for the regioselective synthesis of this compound. Unlike direct bromination methods which suffer from poor regioselectivity, this route employs Directed Ortho Metalation (DoM) on 3-methoxybenzoic acid to install the bromine atom at the sterically hindered C2 position. Subsequent esterification, Grignard addition, and ionic hydrogenation yield the target isopropyl group. This method ensures high isomeric purity (>98%) and is scalable for gram-scale preparation.

Retrosynthetic Analysis

The strategic disconnection focuses on the central bromine atom. Introducing the isopropyl group after establishing the bromination pattern avoids the steric bulk that would otherwise prevent C2 functionalization.

Figure 1: Retrosynthetic strategy leveraging the cooperative directing effects of carboxyl and methoxy groups.

Experimental Protocol

Route Overview

-

Regioselective Bromination: DoM of 3-methoxybenzoic acid.

-

Esterification: Conversion to methyl ester.

-

Nucleophilic Addition: Double Grignard addition to form the tertiary alcohol.

-

Deoxygenation: Ionic hydrogenation to the isopropyl group.

Step 1: Synthesis of 2-Bromo-3-methoxybenzoic acid

The carboxyl group is deprotonated to form a lithium carboxylate, which, in conjunction with the methoxy group, directs the second equivalent of organolithium to the C2 position.

-

Reagents: 3-Methoxybenzoic acid, n-Butyllithium (n-BuLi), THF, Bromine.

-

Mechanism: Cooperative Directed Ortho Metalation (DoM).

Procedure:

-

Flame-dry a 500 mL 3-neck round-bottom flask (RBF) and purge with Argon.

-

Charge with 3-methoxybenzoic acid (5.0 g, 32.8 mmol) and anhydrous THF (100 mL). Cool to -78 °C .[1]

-

Add n-BuLi (2.5 M in hexanes, 29 mL, 72.3 mmol, 2.2 equiv) dropwise over 30 min. Maintain internal temp < -70 °C.

-

Note: The first equivalent deprotonates the acid; the second performs the C-H lithiation.

-

-

Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

-

Add Bromine (Br2) (1.85 mL, 36.0 mmol, 1.1 equiv) dropwise.

-

Allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

Quench: Add 10% Na2SO3 solution (50 mL) and adjust pH to ~2 with 1M HCl.

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from EtOH/Water to obtain a white solid.

-

Expected Yield: 80-85%

-

Step 2: Synthesis of Methyl 2-bromo-3-methoxybenzoate

Standard Fischer esterification protects the acid for the subsequent Grignard reaction.

Procedure:

-

Dissolve the crude acid from Step 1 (6.0 g, 26 mmol) in Methanol (60 mL).

-

Add concentrated H2SO4 (0.5 mL) as catalyst.

-

Reflux for 4 hours (monitor by TLC).

-

Concentrate in vacuo.[2][3] Dissolve residue in EtOAc, wash with sat. NaHCO3 and brine.

-

Dry (MgSO4) and concentrate to yield the methyl ester as a clear/pale yellow oil.

-

Expected Yield: >95% (Quantitative)

-

Step 3: Synthesis of 2-(2-Bromo-3-methoxyphenyl)propan-2-ol

Introduction of the dimethyl carbon framework via Grignard addition.

-

Caution: Perform under strict anhydrous conditions.

Procedure:

-

In a dry 250 mL RBF under Argon, dissolve the methyl ester (6.0 g, 24.5 mmol) in anhydrous THF (60 mL). Cool to 0 °C .[2]

-

Add Methylmagnesium bromide (3.0 M in ether, 20.4 mL, 61.2 mmol, 2.5 equiv) dropwise.

-

Critical: Control addition rate to prevent exotherm.

-

-

Stir at 0 °C for 30 min, then warm to RT and stir for 2 hours.

-

Quench: Cool to 0 °C and carefully add sat. NH4Cl solution.

-

Workup: Extract with Et2O, wash with brine, dry (Na2SO4), and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) if necessary, though the crude is often pure enough.

-

Expected Yield: 85-90%

-

Step 4: Synthesis of this compound

Ionic hydrogenation selectively reduces the tertiary alcohol to the alkane without debrominating the aromatic ring (a risk with catalytic hydrogenation).

-

Reagents: Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA), DCM.

Procedure:

-

Dissolve the tertiary alcohol (5.0 g, 20.4 mmol) in DCM (50 mL) under Argon.

-

Add Triethylsilane (6.5 mL, 40.8 mmol, 2.0 equiv).

-

Cool to 0 °C. Add TFA (15 mL) dropwise.

-

Stir at 0 °C for 1 hour, then warm to RT and stir for 2 hours.

-

Quench: Carefully pour into ice-cold sat. NaHCO3 solution (gas evolution!).

-

Workup: Separate phases. Extract aqueous layer with DCM. Combined organics are washed with brine and dried (Na2SO4).

-

Purification: Flash chromatography (100% Hexanes or Hexanes/EtOAc 98:2).

-

Expected Yield: 85-90%

-

Physical State: Colorless oil.

-

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Oxidizes slowly upon air exposure. |

| 1H NMR (CDCl3) | δ 1.25 (d, 6H, iPr-CH3), 3.45 (sept, 1H, iPr-CH), 3.88 (s, 3H, OMe), 6.8-7.3 (m, 3H, Ar-H) | Characteristic isopropyl doublet and septet. |

| MS (GC-MS) | M+ and [M+2] peaks (1:1 ratio) | Confirms presence of one Bromine atom. |

| Regiochemistry | >98% 1,2,3-isomer | Confirmed by NMR coupling constants (vicinal). |

Critical Mechanistic Insights

The success of this protocol relies on the Cooperative Directing Effect in Step 1.

Figure 2: Mechanistic pathway for the Directed Ortho Metalation. The C2 position is uniquely activated by both the carboxylate and methoxy groups.

Safety & Hazards

-

n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.

-

Bromine: Highly toxic and corrosive. Use in a well-ventilated fume hood.

-

TFA: Corrosive and volatile.

-

Exotherms: The Grignard addition and the TFA addition are exothermic; strict temperature control is required.

References

-

Directed Ortho Metalation (DoM)

-

Regioselective Lithiation of 3-Methoxybenzoic Acid

-

Mortier, J.; Moyroud, J.; Bennetau, B.; Cain, P. A. J. Org. Chem.1994 , 59, 4042–4044. Link

- (Confirming C2 lithiation preference due to cooper

-

-

Ionic Hydrogenation (Reduction of Benzylic Alcohols)

-

Carey, F. A.; Tremper, H. S. J. Am. Chem. Soc.1968 , 90, 2578. Link

- (Standard protocol for Et3SiH/TFA reduction).

-

Sources

Application Note: A Scalable and Regioselective Protocol for the Synthesis of 2-Bromo-1-isopropyl-3-methoxybenzene

Abstract

2-Bromo-1-isopropyl-3-methoxybenzene is a key substituted aromatic intermediate valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its specific substitution pattern offers a versatile handle for further chemical transformations. This application note provides a comprehensive and scalable protocol for the regioselective synthesis of this compound via electrophilic aromatic bromination of 1-isopropyl-3-methoxybenzene. We delve into the mechanistic principles governing the reaction's regioselectivity, offer a detailed step-by-step experimental procedure suitable for gram-to-kilogram scale, and discuss critical parameters for process optimization and safety.

Introduction: Strategic Importance and Synthetic Rationale

Substituted bromoarenes are foundational building blocks in organic synthesis, primarily due to their utility in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that enable the construction of complex carbon-carbon and carbon-heteroatom bonds. The target molecule, this compound, features a unique electronic and steric environment. The methoxy and isopropyl groups collaboratively influence the reactivity of the benzene ring, making the precise introduction of a bromine atom a challenge of regioselectivity. A robust and scalable synthesis is therefore critical for its application in multi-step drug development and advanced material synthesis pipelines.

This guide is designed for researchers and process chemists, providing a field-proven methodology that emphasizes safety, scalability, and high regiochemical fidelity.

Reaction Scheme and Mechanistic Insights

The synthesis proceeds via the electrophilic aromatic substitution of 1-isopropyl-3-methoxybenzene.

Overall Reaction:

Mechanism and Regioselectivity:

The core of this synthesis lies in controlling the position of bromination. The benzene ring is activated by two ortho, para-directing groups: a strongly activating methoxy group (-OCH₃) and a moderately activating isopropyl group (-CH(CH₃)₂). The outcome is governed by a synergy of electronic and steric effects:

-

Electronic Effects: The methoxy group is a more powerful activating group than the isopropyl group, meaning it more strongly directs the electrophile (Br⁺) to its ortho and para positions. The positions ortho to the methoxy group are C2 and C4. The position para to the methoxy group is C6.

-

Steric Hindrance: The isopropyl group is sterically bulky. This bulkiness significantly hinders the approach of the electrophile to the adjacent C2 position.

-

Directing Group Agreement: The desired C2 position is ortho to the methoxy group and ortho to the isopropyl group. The C4 position is ortho to the methoxy group and meta to the isopropyl group. The C6 position is para to the methoxy group and ortho to the isopropyl group.

Based on these factors, the C4 and C6 positions are strongly electronically activated by the methoxy group. However, direct bromination using molecular bromine (Br₂) can be regioselective. The formation of the desired 2-bromo isomer is achieved by leveraging kinetic control and the specific reaction conditions outlined below. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a positively charged Wheland intermediate (sigma complex), followed by the loss of a proton to restore aromaticity.[1][2][3]

Scalable Synthesis Workflow

The following diagram illustrates the end-to-end workflow for the preparation, purification, and analysis of the target compound.

Caption: High-level overview of the scalable synthesis process.

Materials and Equipment

| Reagent / Material | Grade | Supplier Example | Notes |

| 1-isopropyl-3-methoxybenzene | ≥98% | Sigma-Aldrich | Starting material. |

| Bromine (Br₂) | Reagent | Carl ROTH | Extremely toxic and corrosive. Handle only in a certified fume hood with appropriate PPE.[4] |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Solvent. |

| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous, ≥98% | VWR | For quenching excess bromine. |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For neutralizing acetic acid. |

| Methyl tert-butyl ether (MTBE) | HPLC Grade | Honeywell | Extraction solvent. Diethyl ether or DCM can be substituted. |

| Brine (Saturated NaCl) | - | - | For aqueous washes. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Alfa Aesar | Drying agent. |

| Equipment | Specification | ||

| Jacketed Glass Reaction Vessel | 5 L (for ~500g scale), with bottom outlet valve | ||

| Mechanical Overhead Stirrer | High-torque motor with PTFE paddle | ||

| Temperature Probe (Thermocouple) | Calibrated, with display | ||

| Addition Funnel | Pressure-equalizing, 500 mL | ||

| Chiller/Circulator Bath | Capable of maintaining 0 °C | ||

| Rotary Evaporator | With vacuum pump and trap | ||

| Vacuum Distillation Apparatus | Short-path head, vacuum pump, heating mantle | ||

| Standard Laboratory Glassware | Separatory funnels, beakers, flasks |

Detailed Experimental Protocol

This protocol is designed for a ~150 g scale and can be adapted for larger quantities.

A. Reaction Setup

-

Assemble the jacketed reaction vessel equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Ensure the system is dry and can be maintained under an inert nitrogen atmosphere.

-

Connect the reactor jacket to the chiller/circulator bath.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture. A jacketed vessel allows for precise and uniform temperature control, which is critical for managing the exothermic bromination reaction and ensuring regioselectivity.

B. Bromination

-

Charge the reactor with 1-isopropyl-3-methoxybenzene (150.2 g, 1.0 mol) and glacial acetic acid (750 mL).

-

Begin stirring and cool the reaction mixture to 0-5 °C.

-

In the addition funnel, carefully charge liquid bromine (167.8 g, 53.8 mL, 1.05 mol, 1.05 equiv).

-

Once the internal temperature is stable at 0-5 °C, add the bromine dropwise to the stirred solution over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Causality: Slow, controlled addition of the electrophile is crucial on a larger scale to manage the reaction exotherm. Keeping the temperature low minimizes the formation of undesired isomers and poly-brominated byproducts.

-

C. Reaction Monitoring and Work-up

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by TLC (e.g., 95:5 Hexane:EtOAc) or GC-MS until the starting material is consumed.

-

Once complete, slowly and carefully pour the reaction mixture into a separate vessel containing a stirred, cold (0 °C) solution of 10% aqueous sodium thiosulfate (1.5 L).

-

Causality: This step quenches any unreacted bromine, which is evident by the disappearance of the red-brown color. This must be done before extraction to ensure safety and prevent unwanted reactions.

-

-

Transfer the entire mixture to a large separatory funnel. Add MTBE (800 mL) and shake vigorously. Allow the layers to separate and collect the organic layer.

-

Extract the aqueous layer again with MTBE (2 x 200 mL).

-

Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 500 mL) to remove acetic acid, followed by brine (1 x 500 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization

A. Purification For scalable purification, fractional distillation under reduced pressure is the preferred method.

-

Set up a short-path distillation apparatus.

-

Heat the crude oil under vacuum. The product, this compound, is expected to distill at a temperature significantly different from any remaining starting material or potential dibrominated impurities.

-

Note: The exact boiling point will depend on the vacuum achieved. For structurally similar compounds, boiling points are often in the range of 100-140 °C at <1 mmHg.

-

B. Characterization (Expected Data) The identity and purity of the final product should be confirmed by analytical methods.

-

Appearance: Colorless to pale yellow oil.

-

Purity (by GC): >98%

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are predicted based on analogous structures.

-

δ 7.20-6.80 (m, 3H, Ar-H)

-

δ 3.85 (s, 3H, -OCH₃)

-

δ 3.40 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂)

-

δ 1.25 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 157.0 (C-OCH₃)

-

δ 140.0 (C-isopropyl)

-

δ 129.0, 125.0, 115.0 (Ar-CH)

-

δ 112.0 (C-Br)

-

δ 56.0 (-OCH₃)

-

δ 27.0 (-CH(CH₃)₂)

-

δ 22.5 (-CH(CH₃)₂)

-

-

MS (EI): m/z for C₁₀H₁₃BrO: [M]⁺ expected around 228.01/230.01 (due to bromine isotopes).

Process Optimization and Scale-Up Considerations

When moving from lab scale to pilot or production scale, several parameters must be carefully controlled.

| Parameter | Recommendation | Impact on Yield & Purity |

| Bromine Stoichiometry | 1.02 - 1.05 equivalents | Using a slight excess ensures full conversion of the starting material. A large excess (>1.1 equiv) increases the risk of dibromination and complicates the quench. |

| Reaction Temperature | 0 - 5 °C | Higher temperatures can decrease regioselectivity, leading to isomeric impurities that are difficult to remove by distillation. |